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Cat. No.: B15142813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brigatinib and the Role of Stable
Isotope Labeling
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic

Lymphoma Kinase (ALK) and other key oncogenic drivers such as ROS1, Insulin-like growth

factor-1 receptor (IGF-1R), and FLT-3.[1] It is utilized in the treatment of ALK-positive non-small

cell lung cancer (NSCLC).[2] Understanding the pharmacokinetic (PK) profile of Brigatinib is

crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled

compounds, such as Brigatinib-13C6, offers a significant advantage in preclinical

pharmacokinetic studies. By replacing six of the natural carbon-12 atoms with carbon-13,

Brigatinib-13C6 becomes chemically identical to the unlabeled drug but distinguishable by

mass spectrometry. This allows for the simultaneous administration and quantification of both

the labeled and unlabeled drug, enabling more precise and controlled pharmacokinetic

assessments.

The primary application of Brigatinib-13C6 in animal models is to serve as an internal

standard for the accurate quantification of Brigatinib in biological matrices. Furthermore, co-

administration of Brigatinib and Brigatinib-13C6 can be employed in "cassette" dosing studies

to compare different formulations or administration routes within the same animal, thereby

reducing inter-animal variability.
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Application Notes
These application notes provide a framework for designing and executing pharmacokinetic

studies of Brigatinib in animal models utilizing Brigatinib-13C6. The provided data from a study

in rats with unlabeled Brigatinib serves as a representative example of the pharmacokinetic

profile that can be expected.

Objective
To determine the pharmacokinetic profile of Brigatinib in a relevant animal model (e.g.,

Sprague-Dawley rats) following oral administration. This includes the assessment of key PK

parameters such as maximum plasma concentration (Cmax), time to reach maximum

concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2),

and volume of distribution (Vd).

Rationale for Using Brigatinib-13C6
Internal Standard: Brigatinib-13C6 is the ideal internal standard for the LC-MS/MS

quantification of Brigatinib. Its identical chemical and physical properties ensure that it

behaves similarly to the analyte during sample preparation and analysis, correcting for

variations in extraction efficiency and matrix effects.

Reduced Variability: In comparative pharmacokinetic studies, co-administering the labeled

and unlabeled compound allows for a direct comparison of different formulations or routes of

administration within the same animal, minimizing the impact of inter-individual physiological

differences.

Expected Outcomes
Based on a study in Sprague-Dawley rats administered a single 5 mg/kg oral dose of

Brigatinib, the following pharmacokinetic parameters were observed and can be considered as

a reference for similar studies.[3]

Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Brigatinib in rat plasma and

brain tissue following a single oral administration of 5 mg/kg.[3]
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Table 1: Pharmacokinetic Parameters of Brigatinib in Rat Plasma[3]

Parameter Units Value (Mean ± SD)

Cmax ng/mL 537.85 ± 185.55

Tmax min 260.00 ± 30.98

AUC(0-t) ng·min/mL 261528.73 ± 86227.28

t1/2 min 189.41 ± 20.55

Vd L/kg 5.66 ± 1.94

CL/F L/min/kg 0.022 ± 0.010

Table 2: Pharmacokinetic Parameters of Brigatinib in Rat Brain Homogenate[3]

Parameter Units Value (Mean ± SD)

Cmax ng/g 100.93 ± 15.34

Tmax min 300.00 ± 60.00

AUC(0-t) ng·min/g 58245.54 ± 10321.14

t1/2 min 215.43 ± 34.21

Experimental Protocols
Animal Model and Dosing

Animal Model: Male Sprague-Dawley rats (180-220 g).

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark

cycle and have ad libitum access to standard laboratory chow and water.[3]

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

Fasting: Fast animals for 12 hours prior to dosing, with free access to water.[3]
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Dosing Formulation: Dissolve Brigatinib in a suitable vehicle, for example, a mixture of

ethanol and 0.5% methylcellulose (1:19 v/v).[3]

Administration: Administer a single oral dose of 5 mg/kg via oral gavage.

Sample Collection
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g.,

0, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) into heparinized tubes.

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate

the plasma.

Brain Tissue Collection: At the end of the study (e.g., 24 hours post-dose), euthanize the

animals and collect the brains. Rinse the brains with cold saline and store at -80°C until

analysis.

Sample Preparation for LC-MS/MS Analysis
Plasma Sample Preparation:

To 30 µL of plasma, add 100 µL of the internal standard solution (Brigatinib-13C6 in

methanol).[3]

Add 150 µL of methanol for protein precipitation.[3]

Vortex the mixture for 1 minute.[3]

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

Transfer the supernatant to a clean tube for LC-MS/MS analysis.[3]

Brain Homogenate Preparation:

Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

Follow the same protein precipitation procedure as for the plasma samples.
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LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled with a tandem

mass spectrometer (e.g., TSQ Quantum Ultra).[3]

Chromatographic Column: ODS column (e.g., Inertsil ODS-3, 50 mm × 4.6 mm, 5 µm).[3]

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[3]

Flow Rate: 0.5 mL/min.[3]

Ionization Mode: Positive electrospray ionization (ESI).[3]

Mass Transitions:

Brigatinib: m/z 584.3 → 484.1

Brigatinib-13C6: m/z 590.3 → 490.1 (Predicted)
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Caption: Inhibition of key signaling pathways by Brigatinib.
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Pharmacokinetic Study Workflow
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Caption: Workflow for a typical animal pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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